molecular formula C26H44O4S B14513798 2,5-Thiophenedicarboxylic acid, didecyl ester CAS No. 63097-07-4

2,5-Thiophenedicarboxylic acid, didecyl ester

Cat. No.: B14513798
CAS No.: 63097-07-4
M. Wt: 452.7 g/mol
InChI Key: NTMKBVPOFXAGPY-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxylic acid, didecyl ester is an organic compound derived from 2,5-thiophenedicarboxylic acid. This compound is characterized by the presence of two decyl ester groups attached to the thiophene ring. It is used in various applications due to its unique chemical properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-thiophenedicarboxylic acid, didecyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with decanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Thiophenedicarboxylic acid, didecyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-thiophenedicarboxylic acid, didecyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active thiophene dicarboxylic acid, which can then interact with cellular pathways. The thiophene ring can participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Thiophenedicarboxylic acid, didecyl ester is unique due to its long alkyl chains, which impart hydrophobic properties and influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic properties .

Properties

CAS No.

63097-07-4

Molecular Formula

C26H44O4S

Molecular Weight

452.7 g/mol

IUPAC Name

didecyl thiophene-2,5-dicarboxylate

InChI

InChI=1S/C26H44O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)23-19-20-24(31-23)26(28)30-22-18-16-14-12-10-8-6-4-2/h19-20H,3-18,21-22H2,1-2H3

InChI Key

NTMKBVPOFXAGPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(S1)C(=O)OCCCCCCCCCC

Origin of Product

United States

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